Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a dichlorophenyl group and a phenyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final benzamide derivative. The process is characterized by good yields and the products are confirmed using nuclear magnetic resonance and infrared spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The purification of the final product is achieved through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to its specific substitution pattern and the presence of the triazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar benzamide derivatives .
Properties
CAS No. |
830336-16-8 |
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Molecular Formula |
C21H14Cl2N4O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-16-11-12-17(23)18(13-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28) |
InChI Key |
RILIORRHYOVRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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